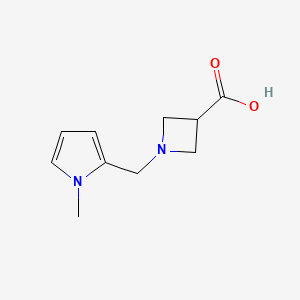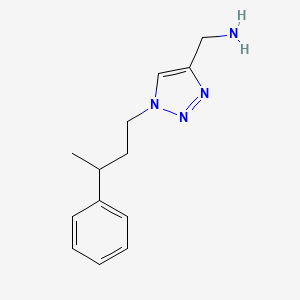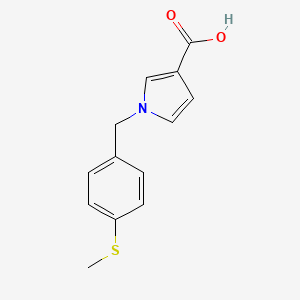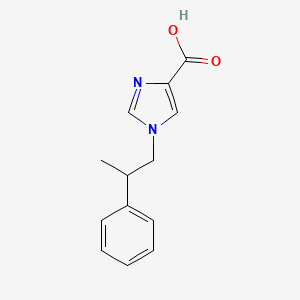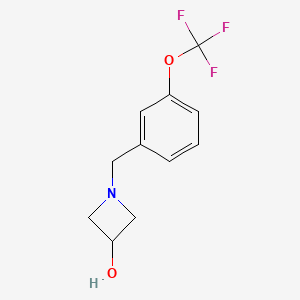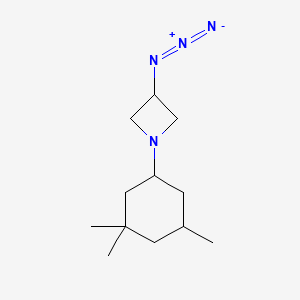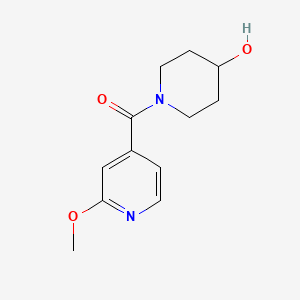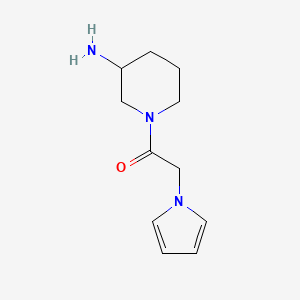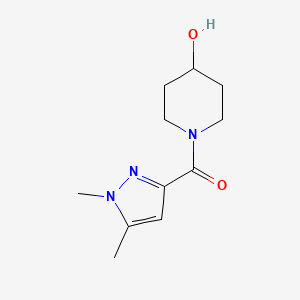
(1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
Übersicht
Beschreibung
“(1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13F3N4O2 . It has a molecular weight of 290.24 g/mol . This compound is part of the pyrazole family, which is known for its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “(1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone”, is a topic of ongoing research . Various methods have been reported over the years, contributing to the diverse applications of these compounds in areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The molecular structure of “(1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” includes a pyrazole ring, which is a five-membered heterocycle with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and depend on the specific compound and reaction conditions . For example, some pyrazole derivatives have been synthesized and evaluated for their in vivo anti-hyperglycemic activity .Physical And Chemical Properties Analysis
“(1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” has a molecular weight of 290.24 g/mol and a molecular formula of C11H13F3N4O2 . It has one hydrogen bond donor count and seven hydrogen bond acceptor counts . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 453 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
- A variety of pyrazole derivatives, including compounds structurally related to (1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone, have been synthesized and characterized. These compounds demonstrated significant antimicrobial and anticancer activities, with some showing higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antibacterial and Antioxidant Activities
- Synthesized derivatives containing pyrazole moieties, similar in structure to (1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone, exhibited moderate antibacterial activity against various bacterial strains and moderate antioxidant activities. These activities were further supported by DFT and molecular orbital calculations (Lynda, 2021).
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives have been a focus of research, with various methodologies being developed for the synthesis of these compounds, including those related to (1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone. These compounds have been characterized using different spectroscopic techniques, demonstrating the interest in pyrazole derivatives in the field of medicinal chemistry (Hote & Lokhande, 2014).
Enzyme Inhibition for Medical Applications
- Pyrazole derivatives have been screened as potential inhibitor lead compounds for enzymes such as fructose-1,6-bisphosphatase (FBPase). Compounds including those structurally related to (1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone have shown IC50 values comparable to natural inhibitors, indicating their potential in medical applications (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Zukünftige Richtungen
The future research directions for “(1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” and other pyrazole derivatives could involve further exploration of their synthesis methods and pharmacological properties . Given the wide range of activities exhibited by these compounds, they hold promise for the development of new drugs .
Eigenschaften
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-7-10(12-13(8)2)11(16)14-5-3-9(15)4-6-14/h7,9,15H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVERNXIVFYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



